INDIUM(I) CHLORIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

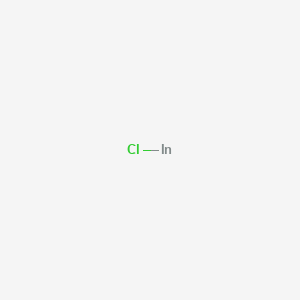

Indium(I) chloride, also known as indium monochloride, is a chemical compound with the formula InCl . It occurs as a yellow cubic form below 120 °C and transforms into a red orthorhombic form above this temperature . It is one of the three known indium chlorides .

Synthesis Analysis

Indium(I) chloride can be prepared by heating indium metal with indium trichloride in a sealed tube . The synthesis of indium-containing nanocrystals has also been reported using indium(II) chloride as a precursor .Molecular Structure Analysis

According to X-ray crystallography, the structure of the yellow polymorph of Indium(I) chloride resembles that of sodium chloride, except that the Cl-In-Cl angles are not 90°, but range between 71 and 130° . The red (high T) polymorph crystallizes in the thallium(I) iodide motif .Chemical Reactions Analysis

The relatively high energy level of the 5s electrons of the indium center makes InCl susceptible to oxidation as well as disproportionation into In(0) and InCl3 . Tetrahydrofuran (THF) appears to facilitate the disproportionation of InCl as well as other indium(I) halides .Physical And Chemical Properties Analysis

Indium(I) chloride has a density of 4.218 g/cm3 . It has a melting point of 216 °C (421 °F; 489 K) . The molecular formula of Indium(I) chloride is ClIn, and it has an average mass of 150.271 Da .Applications De Recherche Scientifique

Lewis Acid Catalyst in Organic Reactions

Indium(I) chloride acts as a Lewis acid catalyst in organic reactions . It plays a significant role in facilitating reactions such as Friedel-Crafts acylations and Diels-Alder reactions . These reactions are fundamental in the synthesis of complex organic compounds.

High-Performing Solar Cells

Indium(I) chloride is used in the production of high-performing solar cells . Its unique properties contribute to the efficiency and performance of these cells, making it a valuable component in the renewable energy sector .

Optics and Microelectronics

The compound finds applications in the field of optics and microelectronics . Its properties make it suitable for use in various optical devices and microelectronic components .

Semiconductor Technology

Indium(I) chloride is used in semiconductor technology . It is involved in the production of semiconductors, which are essential components in many electronic devices .

Production of Phosphor

The compound is used in the production of phosphor . Phosphors are substances that exhibit the phenomenon of luminescence, and they are used in a variety of applications, including lighting, displays, and sensors .

Low Pressure Sodium Lamps

Indium(I) chloride is used in the production of low pressure sodium lamps . These lamps are known for their high energy efficiency and long lifespan .

Production of High Purity Chemicals

Its ability to form stable complexes with various substances makes it a valuable tool in the purification of chemicals .

Safety And Hazards

Indium(I) chloride causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Orientations Futures

Indium is considered a strategically important element due to its widespread use in electronic devices . The worldwide demand for indium is rapidly increasing, and lower-grade indium sources are now being exploited . Indium(I) chloride has been used as a precursor in the synthesis of ternary Ag-In-S and quaternary Ag-In-Zn-S nanocrystals . These nanocrystals have potential applications in various fields, including photocatalysis .

Propriétés

IUPAC Name |

chloroindium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.In/h1H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHGZSBLRQFRCA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[In] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InCl, ClIn |

Source

|

| Record name | indium(I) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indium(I)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium(I) chloride | |

CAS RN |

13465-10-6 |

Source

|

| Record name | Indium chloride (InCl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)](/img/structure/B1143847.png)